N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide
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Description
N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide , also known by its chemical formula C₁₆H₂₀F₃N₃O , is a synthetic compound with potential pharmacological applications. Its systematic name provides insights into its structure: it contains a cyclohexyl group, a trifluoromethylbutyl group, and an aminoacetamide moiety.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers typically employ multi-step reactions, including amidation , alkylation , and cyanation . Precursors are carefully selected to achieve the desired stereochemistry and functional groups.
Molecular Structure Analysis
The molecular structure of N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide reveals the following key features:
- A cyclohexyl ring, providing rigidity and hydrophobicity.
- A trifluoromethylbutyl side chain, potentially influencing lipophilicity and receptor interactions.
- An aminoacetamide group, suggesting potential interactions with enzymes or receptors.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as hydrolysis , oxidation , or conjugation . Understanding its reactivity is crucial for predicting its behavior in biological systems.
Physical And Chemical Properties Analysis
- Physical State : It likely exists as a white crystalline solid .
- Melting Point : The compound’s melting point is essential for formulation and stability.
- Solubility : Its solubility in various solvents impacts bioavailability.
Safety And Hazards
- Toxicity : Assessing its toxicity profile is crucial for safe use.
- Handling Precautions : Researchers should follow standard laboratory safety protocols.
Future Directions
Further investigations are warranted:
- Biological Activity : Explore its effects on cellular processes.
- Drug Development : Assess its potential as a therapeutic agent.
- Structure-Activity Relationship : Investigate structural modifications for improved properties.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3N3O/c1-10(2)12(14(15,16)17)19-8-11(21)20-13(9-18)6-4-3-5-7-13/h10,12,19H,3-8H2,1-2H3,(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYAWDXMVYFTKP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)NCC(=O)NC1(CCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)(F)F)NCC(=O)NC1(CCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide |
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